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Potassium formate - 590-29-4

Potassium formate

Catalog Number: EVT-322473
CAS Number: 590-29-4
Molecular Formula: CH2KO2
Molecular Weight: 85.124 g/mol
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Product Introduction

Description
Potassium formate is the potassium salt of formic acid. It has a role as a buffer. It is a potassium salt and a one-carbon compound. It derives from a formic acid.
Source and Classification

Potassium formate can be derived from the reaction of potassium hydroxide with formic acid or through more complex synthetic routes involving carbon monoxide and other reactants. It is categorized under organic salts and is recognized for its environmental benefits compared to traditional deicing agents due to its lower corrosivity and toxicity.

Synthesis Analysis

Potassium formate can be synthesized through several methods:

These methods illustrate varying degrees of efficiency and practicality, with the formaldehyde method being particularly noted for its high yield and simplicity.

Molecular Structure Analysis

The molecular structure of potassium formate consists of a formate ion (HCOO^-) bonded to a potassium ion (K^+). The compound exhibits a planar structure due to the resonance stabilization of the carboxylate group, which allows for delocalization of electrons across the oxygen atoms.

Key structural features include:

  • Bond Angles: The bond angles around the carbon atom in the formate ion are approximately 120120^\circ , indicative of sp² hybridization.
  • Intermolecular Interactions: Potassium formate forms hydrogen bonds in its solid state, contributing to its hygroscopic nature.
Chemical Reactions Analysis

Potassium formate participates in several chemical reactions:

  1. Decomposition:
    • Upon heating, potassium formate can decompose into potassium carbonate and other products, depending on the conditions.
  2. Acid-Base Reactions:
    • It can react with strong acids to release formic acid, demonstrating its behavior as a weak base.
  3. Formation of Other Salts:
    • Potassium formate can react with various metal ions to form corresponding metal formates.

These reactions are crucial for understanding its role in various chemical processes and applications.

Mechanism of Action

The mechanism of action for potassium formate primarily involves its role as a deicing agent. When applied to surfaces like roads:

  • It lowers the freezing point of water, effectively preventing ice formation.
  • The compound's hygroscopic properties allow it to attract moisture from the air, further enhancing its effectiveness in melting ice.

This mechanism highlights its utility in cold climates while being less corrosive than traditional salts like sodium chloride.

Physical and Chemical Properties Analysis

Potassium formate possesses several notable physical and chemical properties:

  • Appearance: White crystalline solid.
  • Solubility: Highly soluble in water, making it effective for various applications.
  • Melting Point: Approximately 253 °C.
  • Hygroscopicity: Strongly hygroscopic, which allows it to absorb moisture from the environment.
  • Freezing Point Depression: A 52% solution has a freezing point as low as -60 °C, making it suitable for use in extreme conditions .

These properties contribute significantly to its versatility in industrial applications.

Applications

Potassium formate has diverse applications across various fields:

  1. Deicing Agent:
    • Used on roads and runways due to its lower corrosivity compared to traditional salts .
  2. Chemical Intermediate:
    • Serves as an intermediate in the production of other chemicals and fertilizers.
  3. Heat Transfer Fluids:
    • Employed in brines for heat transfer applications due to its effective thermal properties .
  4. Atmospheric Water Harvesting:
    • Recent studies have explored its use in systems designed for harvesting water from humidity using potassium formate solutions .
  5. Industrial Processes:
    • Utilized in drilling fluids and as a component in various industrial processes due to its chemical stability .
Synthesis and Production Methodologies

Chemical Synthesis Pathways

Neutralization of Formic Acid with Potassium Hydroxide/Carbonate

The most direct route to potassium formate involves acid-base neutralization reactions between formic acid and potassium hydroxide or potassium carbonate. This method remains industrially dominant due to its operational simplicity and high yields under ambient conditions. The stoichiometric reaction with potassium hydroxide proceeds as follows [1] [6]:

HCOOH + KOH → HCOOK + H₂O

Alternatively, potassium carbonate offers a cost-effective alkali source, particularly beneficial for large-scale manufacturing, though it generates carbon dioxide as a byproduct [6] [10]:

2HCOOH + K₂CO₃ → 2HCOOK + H₂O + CO₂

Industrial implementations typically employ concentrated aqueous solutions (20-60% potassium hydroxide or 30-50% potassium carbonate) with precise stoichiometric control to minimize residual reactants. The reaction exotherm necessitates cooling systems to maintain temperatures below 50°C, preventing formic acid decomposition or product discoloration. Post-reaction mixtures often contain trace impurities (unreacted starting materials or carbonate residues), requiring subsequent purification steps detailed in industrial processes [6] [10].

Table 1: Comparative Analysis of Neutralization Routes

ParameterPotassium Hydroxide RoutePotassium Carbonate Route
Reaction Temperature30-50°C40-60°C
ByproductsWaterWater, Carbon dioxide
Reaction Time1-2 hours2-4 hours
Key AdvantageSimpler purificationLower alkali cost
Industrial AdoptionHighModerate

Carbon Monoxide Absorption in Potassium Hydroxide Solutions

Historically significant but technologically demanding, this pathway absorbs carbon monoxide into pressurized potassium hydroxide solutions. The reaction proceeds under severe conditions [1] [8]:

CO + KOH → HCOOK

Industrial implementations require specialized high-pressure reactors (autoclaves) maintaining pressures exceeding 690 kPa (100 psi) and temperatures of 100-200°C. The reaction kinetics remain inherently slow, often necessitating extended residence times or catalytic acceleration. While this route theoretically utilizes lower-cost carbon monoxide feedstocks (potentially derived from syngas or industrial off-gases), the operational expenditures associated with high-pressure equipment and energy-intensive heating significantly impact economic viability. Modern variants explore ruthenium carbonyl catalysts (e.g., Ru₃(CO)₁₂) to enhance reaction rates under moderate conditions (80°C, ~690 kPa), achieving approximately 60% yield in aqueous systems [3] [8]. However, catalyst costs and separation complexities currently limit widespread commercial implementation compared to neutralization routes.

Table 2: Carbon Monoxide Absorption Process Parameters

Process VariableTraditional MethodCatalytic Method
Pressure>690 kPa~517 kPa
Temperature100-200°C80°C
Reaction DurationSeveral hours~13 hours
YieldModerate (industry-reported)~60% (lab-scale)
Key LimitationEnergy intensityCatalyst cost/recovery

Industrial-Scale Manufacturing Processes

Crystallization Techniques and Purification

Following synthesis, potassium formate recovery typically employs evaporative crystallization due to its high aqueous solubility (331g/100mL at 25°C). Industrial evaporators concentrate reaction solutions to near-saturation points (approximately 70-75% solids content) prior to crystallization initiation [6] [10]. Precise control of supersaturation is paramount to prevent amorphous precipitation and ensure consistent crystal morphology. Two dominant crystallization strategies are implemented:

  • Evaporative Crystallization: Operated under reduced pressure (20-100 mm Hg) at 40-70°C to simultaneously concentrate solutions and crystallize product. This facilitates methanol byproduct removal when processing formaldehyde-derived potassium formate [1] [10].
  • Cooling Crystallization: Applied to pre-concentrated solutions, gradually reducing temperature from ~70°C to ambient. This yields high-purity crystals (>99%) but requires efficient cooling systems and careful nucleation control [6].

Purification often integrates vacuum filtration or centrifugation to separate crystals from mother liquor, followed by fluidized-bed drying. Multi-stage crystallization is frequently employed to achieve pharmaceutical or electronics-grade material (purity >99.5%), where trace metal contamination must be minimized. The purified product meets diverse application specifications: drilling fluids tolerate ~95% purity, while heat transfer fluids and chemical synthesis precursors demand >99% purity with stringent chloride and sulfate limits [6] [10].

Energy Efficiency and Scalability Challenges

The extreme hygroscopicity and high solubility of potassium formate impose significant energy penalties during industrial concentration and crystallization. Evaporating substantial water volumes consumes 60-75% of total process energy. Industrial reports indicate energy demands of 800-1200 kWh per ton of solid product, primarily for vapor generation [9]. Corrosion presents another critical challenge: formate ions aggressively attack carbon steel, necessitating expensive nickel alloys or specialized stainless steels (e.g., duplex grades) for evaporators, crystallizers, and piping. This substantially increases capital expenditure (CapEx) compared to less corrosive salt processes [9].

Scalability bottlenecks emerge primarily in solid product handling. The deliquescent nature of potassium formate crystals complicates storage, packaging, and transportation, often favoring production of concentrated aqueous solutions (52-75% w/w) for bulk shipping. Achieving consistent particle size distribution in solid form requires advanced crystallizer design and humidity-controlled processing environments, adding operational complexity. These factors collectively constrain production scalability, particularly for markets demanding solid product forms [9].

Green Chemistry Approaches

Biobased Feedstock Utilization

Innovative pathways circumvent traditional fossil-derived feedstocks by leveraging biomass resources. Bamboo ash, rich in soluble potassium (typically 5-15% K₂O content), serves as a renewable potassium source. Following extraction via aqueous leaching, the resulting potassium hydroxide solution reacts directly with formic acid or undergoes CO₂ absorption to form carbonate prior to neutralization [10]. This valorizes agricultural waste while reducing process mineral acid consumption.

Simultaneously, carbon dioxide hydrogenation routes utilize CO₂ as the carbon source. Catalytic processes (e.g., Ru/bpyTN-CTF catalysts in trickle-bed reactors) convert CO₂ and hydrogen into formate intermediates complexed with amines (e.g., N-methylpyrrolidine, [NMPIH][HCOO]). Subsequent reaction with potassium sources like bamboo ash-derived KOH yields potassium formate while regenerating the amine for recycling. Recent advances report 80% conversion of CO₂ to formate ions and final potassium formate purity exceeding 99%, establishing this as a promising carbon-negative pathway [5] [10].

Waste Minimization Strategies

Closed-loop process design significantly reduces aqueous waste generation in potassium formate synthesis. Mother liquors from crystallization, historically considered wastewater, are now routinely concentrated and recycled to the reaction or crystallization stages. This recovery minimizes potassium loss (<2%) and reduces freshwater consumption by 40-60% in modern facilities [10]. Furthermore, the integration of potassium formate production within biorefineries exemplifies circular economy principles. Waste streams containing formate salts (e.g., from pentaerythritol manufacture) or potassium-rich leachates (e.g., biomass combustion ash processing) are purified and converted into marketable potassium formate. Life cycle assessments indicate such integration can lower the cumulative energy demand (CED) by 20-30% compared to standalone fossil-based production [10].

Advanced activation techniques also utilize potassium formate as a "green activator" in materials science. Its application in biochar production (e.g., converting hydrochar into oxygen-doped porous biochar) creates valuable materials for water purification while avoiding traditional corrosive activators like zinc chloride or potassium hydroxide. The potassium formate activator is partially recoverable and exhibits superior environmental biodegradability compared to halide alternatives [8] [10].

Properties

CAS Number

590-29-4

Product Name

Potassium formate

IUPAC Name

potassium;formate

Molecular Formula

CH2KO2

Molecular Weight

85.124 g/mol

InChI

InChI=1S/CH2O2.K/c2-1-3;/h1H,(H,2,3);

InChI Key

SMQPUZSGLWKXAW-UHFFFAOYSA-N

SMILES

C(=O)[O-].[K+]

Solubility

8.49 M
SOL IN 100 CC WATER: 331 G @ 18 °C, 657 G @ 80 °C; SOL IN ALCOHOL; INSOL IN ETHER

Synonyms

aluminum formate
ammonium formate
ammonium tetraformate
calcium formate
chromic formate
cobalt(II) formate dihydrate
cobaltous formate
cupric formate
formate
formic acid
formic acid, 14C-labeled
formic acid, aluminum salt
formic acid, ammonium (2:1) salt
formic acid, ammonium (4:1) salt
formic acid, ammonium salt
formic acid, cadmium salt
formic acid, calcium salt
formic acid, cesium salt
formic acid, cobalt (+2) salt
formic acid, copper (+2) salt
formic acid, copper salt
formic acid, copper, ammonium salt
formic acid, copper, nickel salt
formic acid, cromium (+3) salt
formic acid, cromium (+3), sodium (4:1:1) salt
formic acid, lead (+2) salt
formic acid, lead salt
formic acid, lithium salt
formic acid, magnesium salt
formic acid, nickel (+2) salt
formic acid, nickel salt
formic acid, potassium salt
formic acid, rubidium salt
formic acid, sodium salt
formic acid, sodium salt, 13C-labeled
formic acid, sodium salt, 14C-labeled
formic acid, strontium salt
formic acid, thallium (+1) salt
formic acid, zinc salt
lead formate
lithium formate
magnesium formate
methanoic acid
nickel formate
nickel formate dihydrate
potassium formate
sodium formate
strontium formate
zinc formate

Canonical SMILES

C(=O)O.[K]

Isomeric SMILES

C(=O)[O-].[K+]

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